molecular formula C24H49NO8Si3 B14266629 tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate CAS No. 135086-50-9

tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate

Cat. No.: B14266629
CAS No.: 135086-50-9
M. Wt: 563.9 g/mol
InChI Key: GFFWMSMMZPGABY-AIPWLVHISA-N
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Description

tert-Butyl 2,2-dimethyl-4-[®-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dimethyl-4-[®-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,2-dimethyl-4-[®-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2,2-dimethyl-4-[®-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-[®-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical processes, potentially affecting enzyme activity, signal transduction, and cellular functions .

Properties

CAS No.

135086-50-9

Molecular Formula

C24H49NO8Si3

Molecular Weight

563.9 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C24H49NO8Si3/c1-23(2,3)30-22(27)25-16(15-28-24(25,4)5)17(31-34(6,7)8)18-19(32-35(9,10)11)20(21(26)29-18)33-36(12,13)14/h16-20H,15H2,1-14H3/t16?,17-,18+,19+,20+/m1/s1

InChI Key

GFFWMSMMZPGABY-AIPWLVHISA-N

Isomeric SMILES

CC1(N(C(CO1)[C@H]([C@H]2[C@@H]([C@@H](C(=O)O2)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C(C2C(C(C(=O)O2)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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